molecular formula C25H32O7 B15288111 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid

3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid

Cat. No.: B15288111
M. Wt: 444.5 g/mol
InChI Key: LLWRMHCFDMBSRE-UHFFFAOYSA-N
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Description

The compound 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is a structurally complex phenylpropanoic acid derivative. Key features include:

  • Phenolic substituents: A 2-hydroxy group and a 4-substituted butoxy chain containing a secondary phenolic ring.
  • Functional groups: Hydroxy, methyl, and 3-methylbutanoyl moieties, which may influence solubility, metabolic stability, and biological activity.

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid

InChI

InChI=1S/C25H32O7/c1-16(2)14-22(27)20-9-10-23(17(3)25(20)30)32-13-5-4-12-31-19-8-6-18(21(26)15-19)7-11-24(28)29/h6,8-10,15-16,26,30H,4-5,7,11-14H2,1-3H3,(H,28,29)

InChI Key

LLWRMHCFDMBSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CC(C)C)OCCCCOC2=CC(=C(C=C2)CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Esterification: The initial step often involves the esterification of phenolic compounds with butanoyl chloride in the presence of a base such as pyridine.

    Hydroxylation: Subsequent hydroxylation reactions introduce hydroxyl groups at specific positions on the aromatic ring.

    Alkylation: Alkylation reactions are used to introduce methyl groups, enhancing the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can regenerate hydroxyl groups.

Scientific Research Applications

3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and influencing biological pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural and functional attributes of the target compound with analogous phenylpropanoic acid derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data Reference
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid (Target) Not provided Not provided 2-hydroxy, 4-butoxy-linked phenolic ring with 3-methylbutanoyl and methyl groups N/A N/A
3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid C₁₆H₂₂O₉ 358.3 Glucosyloxy (β-D-glucopyranosyl) and 4-methoxy groups 98% HPLC purity; NMR-confirmed structure
(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutyric acid C₁₈H₂₈O₅ 336.4 3-methoxypropoxy, 4-methoxy, and isopropyl groups CAS: 3751-730-9
3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid C₁₆H₂₁NO₆ 323.3 3-methyl-butoxy benzoylamino, hydroxy, and propionic acid backbone CAS: 1008069-91-7
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid C₁₈H₁₄BrO₆ 421.2 4-bromophenoxy, chromen-4-one, and methyl groups CAS: 374702-49-5

Structural and Functional Analysis

Backbone Variations: The target compound shares the phenylpropanoic acid core with , and 8 but differs in substituent complexity. For example, the glucosyloxy group in enhances hydrophilicity, whereas the target’s 3-methylbutanoyl group likely increases lipophilicity.

Substituent Impact: Ether Linkages: The target’s butoxy-linked phenolic ring (similar to ’s 3-methoxypropoxy group ) may improve membrane permeability compared to ’s benzoylamino substituent . Acyl Groups: The 3-methylbutanoyl group in the target mirrors branched acyl chains in , which are often used to modulate metabolic stability.

Synthetic Feasibility :

  • ’s 98% HPLC purity suggests robust synthetic protocols for similar compounds, which could guide the target’s synthesis.

Biological Activity

3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is a complex organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity. The presence of hydroxyl groups, a phenolic structure, and a propanoic acid moiety are noteworthy as they often play critical roles in biological interactions.

Research indicates that compounds similar to 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid may exhibit various mechanisms of action:

  • Enzyme Inhibition : Many phenolic compounds act as inhibitors of enzymes involved in cancer progression, such as histone deacetylases (HDACs). For instance, derivatives of similar structures have shown to inhibit the proliferation of colon cancer cells by targeting HDAC pathways .
  • Antimicrobial Activity : Some studies have demonstrated that related compounds possess antimicrobial properties against drug-resistant strains of bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or function .
  • Antioxidant Properties : The hydroxyl groups present in the compound may confer antioxidant properties, which help mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Colon Cancer Study : A series of derivatives based on a similar scaffold were synthesized and tested for their inhibitory effects on HCT-116 colon cancer cells. The most potent compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer potential .
  • Antimicrobial Screening : Compounds derived from phenolic structures were screened against various pathogens, including MRSA and drug-resistant Candida species. Results indicated strong activity with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL for certain derivatives, highlighting their therapeutic potential against resistant infections .

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound StructureBiological ActivityIC50/MIC ValuesReference
3-Hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxyAnticancer (HCT-116)0.12 - 0.81 mg/mL
Phenolic Derivative AAntimicrobial (MRSA)1 - 8 µg/mL
Phenolic Derivative BAntioxidant ActivityN/A

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